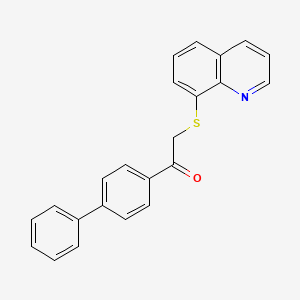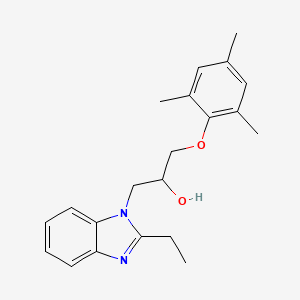
1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone
Vue d'ensemble
Description
1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone, commonly known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) on the endothelin A receptor (ETA). ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer.
Mécanisme D'action
BQ-123 selectively blocks the action of 1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone on the ETA receptor, which is primarily expressed in vascular smooth muscle cells. By blocking the ETA receptor, BQ-123 prevents the vasoconstrictor and mitogenic effects of this compound, leading to vasodilation and inhibition of cell proliferation.
Biochemical and physiological effects:
BQ-123 has been shown to improve endothelial function, reduce blood pressure, prevent vascular remodeling, inhibit tumor growth, angiogenesis and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BQ-123 in lab experiments are its high selectivity for the ETA receptor, its ability to block the action of 1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone, and its potential therapeutic applications in cardiovascular diseases and cancer. The limitations of using BQ-123 in lab experiments are its high cost, the need for specialized equipment and expertise for synthesis, and the potential for off-target effects.
Orientations Futures
1. Development of more potent and selective ETA receptor antagonists.
2. Investigation of the role of 1-(4-biphenylyl)-2-(8-quinolinylthio)ethanone and ETA receptor in other diseases such as pulmonary hypertension, renal failure, and diabetes.
3. Development of novel drug delivery systems for BQ-123 to improve its efficacy and reduce its side effects.
4. Exploration of the potential of BQ-123 as a diagnostic tool for detecting ETA receptor expression in tumors.
5. Investigation of the potential of BQ-123 as a combination therapy with other drugs for the treatment of cardiovascular diseases and cancer.
Applications De Recherche Scientifique
BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer. In cardiovascular diseases, BQ-123 has been shown to improve endothelial function, reduce blood pressure, and prevent vascular remodeling. In cancer, BQ-123 has been shown to inhibit tumor growth, angiogenesis, and metastasis.
Propriétés
IUPAC Name |
1-(4-phenylphenyl)-2-quinolin-8-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NOS/c25-21(16-26-22-10-4-8-20-9-5-15-24-23(20)22)19-13-11-18(12-14-19)17-6-2-1-3-7-17/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKZBWVGCKPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B3899662.png)
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B3899667.png)
![N-2-biphenylyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B3899692.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B3899694.png)
![2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B3899699.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B3899702.png)
![4-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899708.png)
![N'-[(2-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3899713.png)

![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B3899739.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B3899749.png)

![3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}benzamide](/img/structure/B3899756.png)
